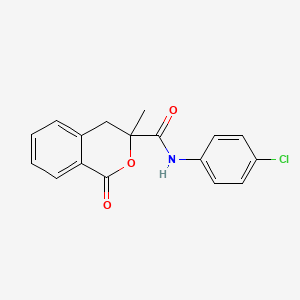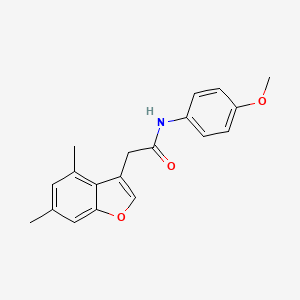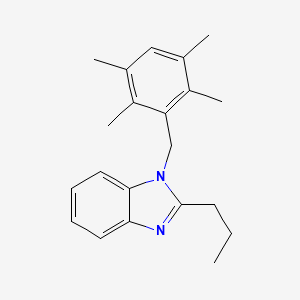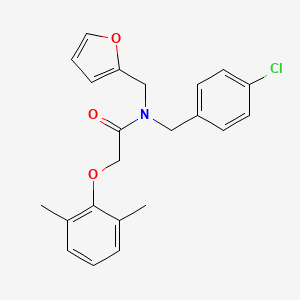![molecular formula C16H16ClN3O3 B11415527 5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11415527.png)
5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a dimethylated pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolopyrimidine core.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction.
Dimethylation: The final step involves the methylation of the pyrrolopyrimidine core to achieve the desired dimethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-5-(4-CHLOROPHENYL)-7-(T-BUTYL)PYRAZOLO[3,4-D]PYRIMIDINE: This compound shares a similar pyrrolopyrimidine core but differs in the substituents attached to the core.
3-(7-(METHYL(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO)-5-AZASPIRO[2.4]HEPTAN-5-YL)-3-OXOPROPANENITRILE: This compound has a similar pyrrolopyrimidine core but includes different functional groups.
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClN3O3 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16ClN3O3/c1-18-12-9-20(7-8-21)14(10-3-5-11(17)6-4-10)13(12)15(22)19(2)16(18)23/h3-6,9,21H,7-8H2,1-2H3 |
InChI Key |
IXGFJBVNGQVMAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-(1-methyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415445.png)


![2-(3-hydroxypropyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11415479.png)
![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11415482.png)


![1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415513.png)

![1-(2-fluorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11415516.png)
![N-(3-fluorophenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11415518.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415521.png)

![5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11415535.png)
